Cas no 60868-61-3 (2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid)

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid structure
60868-61-3 structure
Product Name:2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
CAS-nummer:60868-61-3
MF:C15H13N3O2
MW:267.282623052597
CID:1075545
PubChem ID:6485411
Update Time:2025-04-20

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
    • 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(2-fluorobenzoyl)-5-phenyl-
    • 7-chloro-1-(2-fluoro-benzoyl)-5-phenyl-1,5-dihydro-benzo[b][1,4]diazepine-2,4-dione
    • 7-Chloro-1-(2-fluorobenzoyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
    • 7-chloro-1-(2-furfuryl-2H-pyrazol-3-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
    • AC1L4TIW
    • AC1Q4O35
    • AG-K-22979
    • AR-1H3234
    • CTK4F4461
    • LS-34094
    • 60868-61-3
    • HMS2656N23
    • 2-((5-Methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid
    • MFCD05861711
    • HMS1701E07
    • CHEMBL1461588
    • EN300-230111
    • VS-09802
    • 2-(5-methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid, AldrichCPR
    • CS-0240794
    • BBL030423
    • 2-[(5-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid
    • AB00606046-06
    • 956371-98-5
    • STK349989
    • 2-[(5-methylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid
    • DTXSID001175422
    • MLS000716850
    • SMR000278367
    • 2-[(5-Methyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid
    • AKOS000302589
    • NCGC00301614-01
    • Inchi: 1S/C15H13N3O2/c1-10-6-7-16-18(10)9-11-8-13(15(19)20)12-4-2-3-5-14(12)17-11/h2-8H,9H2,1H3,(H,19,20)
    • InChI-sleutel: OKRIIXQGYJWTIZ-UHFFFAOYSA-N
    • LACHT: OC(C1=CC(CN2C(C)=CC=N2)=NC2C=CC=CC=21)=O

Berekende eigenschappen

  • Exacte massa: 267.100776666g/mol
  • Monoisotopische massa: 267.100776666g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 363
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 68Ų

2-(5-Methyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid Beveiligingsinformatie

  • Code gevarencategorie: 22
  • Identificatie van gevaarlijk materiaal: Xn
  • Gevaarklasse:IRRITANT
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.